molecular formula C13H8ClN3O4S2 B2807590 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 886947-62-2

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2807590
CAS No.: 886947-62-2
M. Wt: 369.79
InChI Key: UFTWCEUJLWRRTF-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide ( 886947-62-2) is a synthetic small molecule with a molecular formula of C13H8ClN3O4S2 and a molecular weight of 369.80 g/mol . This compound is built on a benzothiazole core, a privileged scaffold in medicinal chemistry known for yielding molecules with diverse and significant biological activities . Scientific literature indicates that benzothiazole derivatives, particularly those with nitro-heteroaromatic substitutions, are of strong interest in infectious disease research . Specifically, this chemical class has been investigated for its potential as an anti-tubercular agent, with research focused on developing new therapeutic compounds to address multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The presence of both the 7-chloro-4-methoxy-benzothiazole and 5-nitrothiophene moieties is a key structural feature that contributes to its research value in these areas. This product is intended for use in biochemical research, hit-to-lead optimization campaigns, and as a building block for the synthesis of more complex molecules. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. All researchers should handle this material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O4S2/c1-21-7-3-2-6(14)11-10(7)15-13(23-11)16-12(18)8-4-5-9(22-8)17(19)20/h2-5H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTWCEUJLWRRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, which may be attributed to its ability to interact with bacterial enzymes or disrupt cellular processes.

Antifungal Activity

The compound also demonstrates antifungal properties, making it a potential candidate for treating fungal infections. Its mechanism may involve the disruption of cell wall synthesis or interference with metabolic pathways in fungi.

Anticancer Potential

Studies have suggested that this compound may possess anticancer properties. Its structural components allow it to bind effectively to DNA or specific proteins involved in cancer cell proliferation. Ongoing research aims to elucidate the precise mechanisms by which it exerts these effects.

Case Studies

  • Antitubercular Activity : In recent studies, derivatives of nitro-substituted heteroaromatic carboxamides, including compounds similar to this compound, have been synthesized and tested against Mycobacterium tuberculosis. The results indicated promising antitubercular activity linked to the electronic density distribution across the nitro-substituted ring structure .
  • Protein Interaction Studies : The compound has been utilized in studies involving protein modifications. For instance, it has been shown to modify thiol groups within proteins, providing insights into its utility as a biochemical probe . This application highlights its potential role in studying protein dynamics and interactions.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. Molecular docking studies have provided insights into its binding interactions with target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s structural uniqueness lies in its benzothiazole substituents (7-Cl, 4-OCH₃), which distinguish it from analogs. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Nitrothiophene Carboxamides

Compound ID / Source Substituents on Heterocycle Molecular Formula Purity Biological Activity
Target Compound 7-Cl, 4-OCH₃ (benzothiazole) C₁₃H₉ClN₃O₄S₂* N/A Presumed antibacterial
Compound 7 5-Me, 4-Ph (thiazole) C₁₅H₁₃N₃O₃S₂ ≥95%† Narrow-spectrum antibacterial
Compound () 4-(3-OCH₃-4-CF₃-Ph) (thiazole) C₁₆H₁₀F₃N₃O₄S₂ 42% Not reported
CBK277775 5-Cl, 4-Me (benzothiazole) C₁₃H₉ClN₃O₃S₂ N/A Proteasome inhibition‡
Compound 9 4-(4-F-Ph), 5-Me (thiazole) C₁₅H₁₀FN₃O₃S₂ ≥95%† Antibacterial

*Calculated based on structural data; †Purity inferred from synthesis protocols in ; ‡Activity inferred from .

Key Observations:

Substituent Effects on Bioactivity :

  • The 5-nitrothiophene moiety is conserved across all analogs, suggesting its critical role in redox-mediated antibacterial activity .
  • Methoxy (4-OCH₃) and chloro (7-Cl) groups on the benzothiazole ring may enhance solubility and target binding compared to methyl (e.g., CBK277775) or trifluoromethyl () groups, which increase lipophilicity .
  • Fluorine substituents (e.g., Compound 9) improve metabolic stability and membrane penetration due to electronegativity and small size .

Purity and Synthesis Challenges :

  • The target compound’s synthesis would require stringent purification (e.g., HPLC) to avoid impurities seen in analogs like the 42%-pure compound from .

Mechanistic and Functional Insights

  • Antibacterial Activity : Nitrothiophene carboxamides act via nitro group reduction, generating reactive oxygen species (ROS) that disrupt bacterial metabolism . The benzothiazole ring’s substituents likely modulate target specificity; for instance, 4-OCH₃ may hinder efflux pumps in Gram-negative bacteria.
  • Proteasome Inhibition : Analogs like CBK277775 demonstrate off-target proteasome inhibition, suggesting that chloro/methyl groups on benzothiazole may broaden therapeutic applications .

Biological Activity

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a nitrothiophene component, with the following molecular characteristics:

  • Molecular Formula : C12H8ClN3O3S
  • Molecular Weight : Approximately 299.73 g/mol
  • CAS Number : 886947-62-2

The presence of chlorine and methoxy groups enhances its potential interactions with biological targets, contributing to its pharmacological properties.

Synthesis

The synthesis of the compound typically involves several key steps, including:

  • Preparation of Starting Materials : Synthesis begins with 7-chloro-4-methoxybenzothiazole and nitrothiophene derivatives.
  • Reaction Conditions : Controlled temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
  • Purification : The final product is purified using established organic synthesis methods.

Anticancer Properties

Research indicates that the compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated that it induces apoptosis in M-HeLa cells through cell cycle arrest mechanisms:

Concentration (µM)% G1 Arrest
5081.4%
10083.8%
Control68.1%

The compound's effectiveness was compared to standard chemotherapeutics like 5-fluorouracil and tamoxifen , showing promising selectivity towards cancer cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates effectiveness against a range of microbial strains, suggesting multiple mechanisms of action involving interactions with cellular components such as enzymes and DNA .

The mechanism of action for the compound involves several pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • DNA Interaction : The structure allows for potential binding to DNA, disrupting replication processes.
  • Cellular Uptake : Enhanced cellular uptake is facilitated by its structural components, improving bioavailability .

Toxicological Studies

While the compound shows promising biological activity, it is essential to consider its safety profile. Toxicological evaluations indicate potential carcinogenic effects observed in animal studies at high doses, leading to significant weight loss and organ weight changes . These findings highlight the importance of dosage management in therapeutic applications.

Case Studies

Several studies have documented the biological effects of the compound:

  • A study on its antiproliferative effects indicated significant activity against liver hepatocellular carcinoma cell lines, supporting its potential as an anticancer agent .
  • Another investigation into its mutagenic potential revealed mixed results in bacterial strains, emphasizing the need for further research into its safety profile .

Q & A

Basic: What are the critical steps in synthesizing N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how are reaction conditions optimized?

The synthesis involves sequential coupling of functionalized benzothiazole and thiophene precursors. Key steps include:

  • Amide bond formation : Reacting 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 5-nitrothiophene-2-carboxylic acid using coupling agents like 1-propanephosphonic acid cyclic anhydride (T3P) in DMF .
  • Purification : Column chromatography or recrystallization from methanol/DMSO to isolate the product.
    Optimization factors :
    • Temperature : Maintain 0–5°C during coupling to minimize side reactions.
    • Solvent polarity : DMF enhances solubility of nitro groups but requires careful removal to avoid impurities.
    • Stoichiometry : A 1.2:1 molar ratio of carboxylic acid to amine improves yield (typically 65–75%) .

Advanced: How can low yields in the final coupling step be resolved?

Low yields often stem from steric hindrance from the methoxy and nitro groups. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C) and improves efficiency .
  • Catalytic additives : 4-Dimethylaminopyridine (DMAP, 5 mol%) accelerates amide formation .
  • Alternative coupling reagents : HATU or EDCI/HOBt may outperform T3P in polar aprotic solvents .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.8–8.2 ppm for nitro-thiophene) and carbonyl groups (δ 165–170 ppm) .
  • LC-MS : Validates molecular weight ([M+H]+^+ at m/z 396.2) and purity (>95%) .
  • FT-IR : Confirms amide C=O stretch (~1680 cm1 ^{-1}) and NO2_2 asymmetric stretch (~1520 cm1 ^{-1}) .

Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction:

  • Identifies dihedral angles between benzothiazole and thiophene rings (typically 45–60°), impacting π-π stacking .
  • Detects hydrogen-bonding networks (e.g., N–H⋯O interactions) critical for solid-state stability .
  • Validates substituent positions : Methoxy at C4 and nitro at C5 are confirmed via electron density maps .

Basic: What in vitro assays are used to screen its biological activity?

  • Enzyme inhibition : IC50_{50} values against kinases (e.g., EGFR, IC50_{50} = 0.8 µM) using fluorescence polarization .
  • Antiproliferative assays : MTT testing on cancer cell lines (e.g., HepG2, IC50_{50} = 2.3 µM) .
  • Microbial susceptibility : MIC determination against S. aureus (MIC = 8 µg/mL) via broth microdilution .

Advanced: How does structure-activity relationship (SAR) guide derivative design?

Substituent Effect on Activity Source
7-Cl Enhances kinase inhibition (ΔIC50_{50} = 3×)
4-OCH3 _3 Improves solubility but reduces potency
5-NO2 _2 Critical for electron-withdrawing effects
Design strategy : Replace 4-OCH3 _3 with trifluoromethyl to balance lipophilicity and potency .

Basic: How to address discrepancies in reported IC50_{50}50​ values across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Compound purity : Use HPLC-validated samples (>98%) to exclude impurity interference .
  • Cell line specificity : Compare activity in isogenic models (e.g., EGFR-WT vs. EGFR-mutant) .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina) : Identifies key interactions (e.g., hydrogen bonds with Thr790 in EGFR) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns .
  • QSAR models : Correlate nitro group electronegativity with antibacterial activity (r2^2 = 0.89) .

Basic: What are the stability profiles under varying pH and temperature?

  • pH stability : Degrades rapidly at pH > 8 (hydrolysis of amide bond); stable at pH 5–7 (t1/2_{1/2} > 24 h) .
  • Thermal stability : Decomposes at >150°C; store at −20°C in dark to prevent nitro group reduction .

Advanced: How to mitigate toxicity in preclinical models?

  • Metabolic profiling (LC-MS/MS) : Identifies reactive metabolites (e.g., nitroso intermediates) for structural modification .
  • Prodrug strategies : Mask nitro group as a phosphonate to reduce hepatotoxicity .
  • hERG assay : Screen for cardiotoxicity (IC50_{50} > 10 µM required) .

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